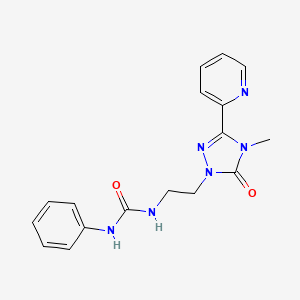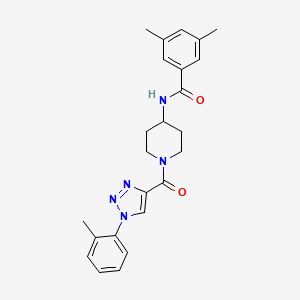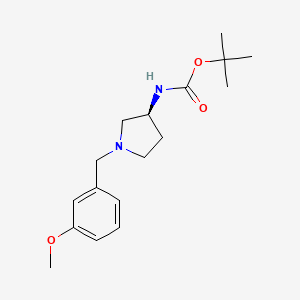
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide, also known as CPPB, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in various physiological processes such as pain modulation, stress response, and drug addiction. CPPB has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and drug addiction.
Scientific Research Applications
Organic Synthesis and Fluorescent Properties
One area of application involves the synthesis of complex organic compounds. For example, the interaction of 1,5-diaryl-3-X-pent-4-yn-1-ones (where X represents various cyclic amines including piperidin-1-yl and morpholin-4-yl) with arylhydrazines leads to the formation of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These compounds exhibit marked fluorescent abilities, which could be leveraged in materials science for the development of fluorescent markers or probes (Odin et al., 2022).
Pharmacological Potential
Another significant application is in the field of pharmacology, where compounds containing the pyrazole moiety, similar to N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide, are explored for their potential as pharmacological agents. For instance, pyrazoline derivatives have been synthesized and evaluated for their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Biological Activity and Drug Discovery
Research has also delved into the synthesis and biological evaluation of novel compounds derived from the pyrazole core structure for their anti-tumor, anti-fungal, and antitubercular activities. For example, benzopyranylamine compounds derived from pyrrolidine, morpholine, and piperidine have shown activity against human cancer cell lines, highlighting their potential in cancer therapy (Jurd, 1996). Similarly, novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives have displayed promising antitubercular and antifungal activity, demonstrating the therapeutic potential of these compounds (Syed et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, are known to bind to various targets, including the insulin receptor (igf1r) .
Mode of Action
These compounds typically bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with the insulin receptor, it may influence pathways related to cell growth and survival .
Result of Action
Given its potential interaction with the insulin receptor, it may influence cell growth and survival .
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-22(17-3-5-19(6-4-17)26-11-13-29-14-12-26)23-18-7-9-27(10-8-18)21-15-20(24-25-21)16-1-2-16/h3-6,15-16,18H,1-2,7-14H2,(H,23,28)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUOXVLNRINDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2470390.png)


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2470393.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2470396.png)




![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)

![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)
![2-[[2-(4-Formyl-3-phenylpyrazol-1-yl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B2470408.png)